molecular formula C27H30O6 B6054070 4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol

4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol

Cat. No.: B6054070
M. Wt: 450.5 g/mol
InChI Key: IAEIBZGLRQJURL-UHFFFAOYSA-N
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Description

4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol is an organic compound that belongs to the class of oxane derivatives. These compounds are characterized by their oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of phenylmethoxy groups adds to the complexity and potential reactivity of the molecule.

Properties

IUPAC Name

4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(31-17-21-12-6-2-7-13-21)23(33-27(24)29)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEIBZGLRQJURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol typically involves the protection of hydroxyl groups followed by the formation of the oxane ring

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the oxane ring.

    Reduction: Reduction reactions can be used to modify the phenylmethoxy groups or to reduce any oxidized forms of the compound.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be studied for its interactions with biological molecules or its potential as a drug candidate.

    Medicine: Could be explored for therapeutic properties or as a precursor to pharmaceuticals.

    Industry: May be used in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The phenylmethoxy groups could play a role in binding to molecular targets, while the oxane ring might affect the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Bis(phenylmethoxy)oxane-2,3-diol: Lacks the phenylmethoxymethyl group, which may affect its reactivity and applications.

    6-(Phenylmethoxymethyl)oxane-2,3-diol: Similar structure but with fewer phenylmethoxy groups, potentially leading to different chemical properties.

Uniqueness

4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol is unique due to the combination of phenylmethoxy and phenylmethoxymethyl groups, which can influence its chemical behavior and potential applications. The specific arrangement of these groups may offer advantages in certain synthetic or industrial processes.

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